N-(2-Bromophenyl)-N-methylmethanesulfonamide
Overview
Description
N-(2-Bromophenyl)-N-methylmethanesulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their wide range of applications in medicinal chemistry and as intermediates in organic synthesis. The presence of the bromophenyl group suggests potential reactivity for further functionalization through cross-coupling reactions.
Synthesis Analysis
The synthesis of sulfonamide derivatives can be achieved through various methods. One approach involves the cross-coupling of bromopyridine with primary and secondary alkyl and aryl sulfonamides, catalyzed by copper(I) iodide and a bipyridine ligand . Although the specific synthesis of this compound is not detailed in the provided papers, similar methodologies could potentially be applied, using 2-bromophenyl bromide as the aryl halide and N-methylmethanesulfonamide as the sulfonamide component.
Molecular Structure Analysis
The molecular structure of this compound would consist of a bromophenyl ring attached to a sulfonamide group where the nitrogen is further methylated. The papers provided do not give specific details on the molecular structure of this compound, but general knowledge of sulfonamide chemistry and the influence of substituents on the phenyl ring can be inferred to predict its properties .
Chemical Reactions Analysis
Sulfonamides, including those with a bromophenyl substituent, can participate in various chemical reactions. The bromine atom on the phenyl ring makes it susceptible to nucleophilic aromatic substitution, facilitating the introduction of different functional groups. The sulfonamide nitrogen can also be involved in the formation of additional bonds, potentially leading to the synthesis of more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by both the sulfonamide group and the bromophenyl moiety. The compound is likely to be a solid at room temperature with a relatively high melting point due to the presence of the sulfonamide group. The bromine atom would increase the compound's density and molecular weight. The papers provided do not offer specific data on the physical and chemical properties of this compound, but general trends in sulfonamide chemistry can be applied to hypothesize its characteristics .
Scientific Research Applications
Brominated Compounds in Research
Brominated compounds, including novel brominated flame retardants, have been extensively studied for their occurrence in indoor air, dust, consumer goods, and food. These studies emphasize the need for research on their environmental fate, toxicity, and the development of optimized analytical methods for their detection and quantification. Such research applications highlight concerns about the environmental and health impacts of these compounds and the importance of monitoring their levels in various matrices (Zuiderveen et al., 2020).
Sulfonamide Research Applications
Sulfonamides are a significant class of compounds with a wide range of applications, including their use as bacteriostatic antibiotics, diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent patents and studies have focused on the development of new sulfonamide inhibitors targeting various enzymes and receptors, highlighting their importance in drug discovery and development for treating diseases such as cancer, glaucoma, and infections. These studies underscore the versatility of sulfonamides in medicinal chemistry and their potential for creating new therapies (Gulcin & Taslimi, 2018).
Environmental and Analytical Chemistry Applications
The study and development of methods for the microbial degradation of polyfluoroalkyl chemicals, including the examination of biodegradability, defluorination potential, and the identification of degradation intermediates, are crucial for understanding the environmental fate of these substances. This area of research is vital for assessing the environmental impact of fluorinated compounds and for developing strategies to mitigate their persistence in the environment (Liu & Mejia Avendaño, 2013).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to participate in transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
It’s known that brominated compounds can undergo free radical reactions . In such reactions, a bromine atom is lost, leaving behind a radical that can participate in further reactions .
Biochemical Pathways
Brominated compounds are known to participate in reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The compound’s molecular weight is 214059 , which could influence its bioavailability and pharmacokinetics.
properties
IUPAC Name |
N-(2-bromophenyl)-N-methylmethanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-10(13(2,11)12)8-6-4-3-5-7(8)9/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEOQJILAXCBEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1Br)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10737330 | |
Record name | N-(2-Bromophenyl)-N-methylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10737330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
553652-34-9 | |
Record name | N-(2-Bromophenyl)-N-methylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10737330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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